3-Nitrobenzonitrile
Overview
Description
3-Nitrobenzonitrile, also known as m-nitrobenzonitrile or 3-cyanonitrobenzene, is an organic compound with the molecular formula C7H4N2O2. It is a derivative of benzonitrile, where a nitro group is substituted at the meta position relative to the nitrile group. This compound is a pale yellow solid and is used in various chemical syntheses and industrial applications .
Mechanism of Action
Mode of Action
It is known that benzonitrile, a related compound, reacts with amines to afford n-substituted benzamides after hydrolysis . It is also a precursor to diphenylmethanimine via reaction with phenylmagnesium bromide followed by methanolysis .
Biochemical Pathways
It is known that benzonitrile, a related compound, is involved in the synthesis of benzoic acid, benzylamine, benzamide, pesticides, and dyes .
Result of Action
It is known that 3-nitrobenzonitrile was employed as a matrix for matrix-assisted ionization vacuum method for mass spectrometry .
Action Environment
It is known that the compound is solid at room temperature and has a melting point of 114-117 °c .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-Nitrobenzonitrile are not well-studied. It is known that nitriles, the class of organic compounds to which this compound belongs, can interact with various enzymes and proteins. For instance, nitrilases can catalyze the hydrolysis of nitriles to carboxylic acids and ammonia
Molecular Mechanism
It is known that nitriles can undergo various reactions, including hydrolysis, reduction, and addition reactions . These reactions can lead to changes in gene expression, enzyme activation or inhibition, and other molecular effects. The specific molecular mechanisms of this compound remain to be determined.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Nitrobenzonitrile can be synthesized through several methods:
Nitration of Benzonitrile: This involves the nitration of benzonitrile using a mixture of concentrated sulfuric acid and nitric acid.
Ammoxidation of 3-Nitrotoluene: This method involves the reaction of 3-nitrotoluene with ammonia and oxygen at high temperatures (400-450°C) in the presence of a catalyst to produce this compound.
Industrial Production Methods:
Chemical Reactions Analysis
3-Nitrobenzonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron powder and hydrochloric acid.
Substitution: The nitro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation: Although less common, the nitrile group can be oxidized under specific conditions to yield carboxylic acids.
Scientific Research Applications
3-Nitrobenzonitrile has several applications in scientific research:
Comparison with Similar Compounds
3-Nitrobenzonitrile can be compared with other nitrobenzonitrile derivatives:
4-Nitrobenzonitrile: Similar to this compound but with the nitro group at the para position. It exhibits different reactivity due to the position of the nitro group.
2-Nitrobenzonitrile: Has the nitro group at the ortho position, leading to steric hindrance and different chemical behavior.
3-Aminobenzonitrile: The amino derivative of this compound, obtained through reduction.
This compound is unique due to its specific substitution pattern, which influences its reactivity and applications in various fields.
Properties
IUPAC Name |
3-nitrobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2/c8-5-6-2-1-3-7(4-6)9(10)11/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUSAWEHOGCWOPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5060697 | |
Record name | Benzonitrile, 3-nitro- | |
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Molecular Weight |
148.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale yellow powder with an almond-like odor; [Alfa Aesar MSDS] | |
Record name | 3-Nitrobenzonitrile | |
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Vapor Pressure |
0.00217 [mmHg] | |
Record name | 3-Nitrobenzonitrile | |
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CAS No. |
619-24-9 | |
Record name | 3-Nitrobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=619-24-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 3-Nitrobenzonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619249 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Nitrobenzonitrile | |
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Record name | Benzonitrile, 3-nitro- | |
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Record name | Benzonitrile, 3-nitro- | |
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Record name | 3-nitrobenzonitrile | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.626 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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